molecular formula C7H3BrF5NO B2651114 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one CAS No. 2418649-48-4

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one

Cat. No.: B2651114
CAS No.: 2418649-48-4
M. Wt: 292.003
InChI Key: UXOOYZXPODVITH-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one: is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position and a pentafluoroethyl group at the 3rd position of the pyridinone ring. The unique combination of bromine and pentafluoroethyl groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyridinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms within the ring.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups, expanding its chemical diversity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Different oxidation states of the pyridinone ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems and interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as a scaffold for designing new drugs.

Industry:

    Material Science: Employed in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the target molecules. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
  • 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Comparison:

  • Structural Differences: While the core pyridinone structure is similar, the functional groups attached to the ring differ, leading to variations in chemical reactivity and physical properties.
  • Unique Properties: The presence of the pentafluoroethyl group in 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one imparts unique electronic and steric effects, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-3-1-4(5(15)14-2-3)6(9,10)7(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOYZXPODVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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